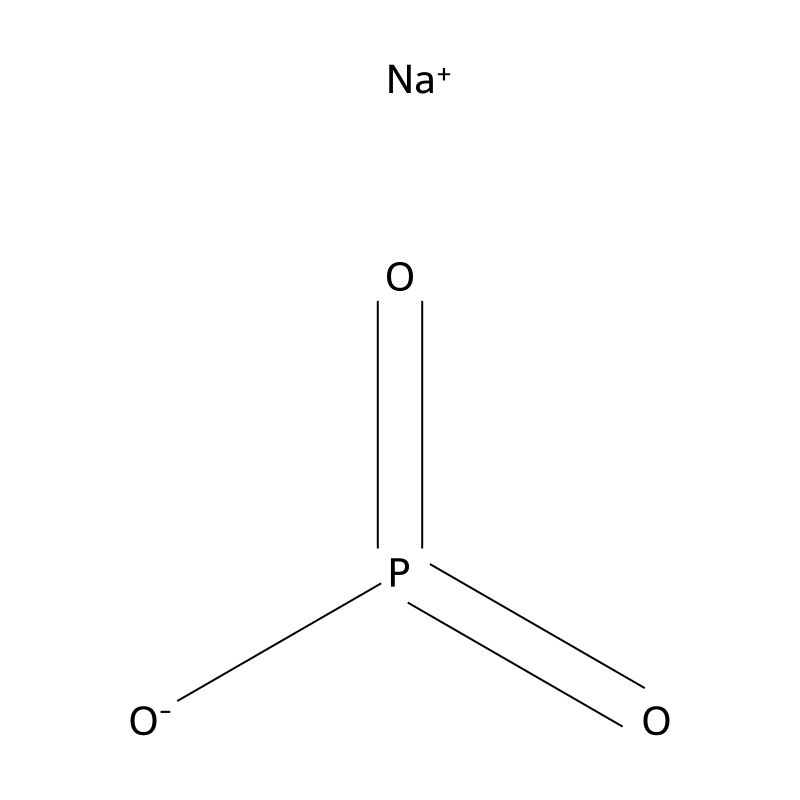

Sodium metaphosphate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water (pH adjusted to 8-8.6). Insol in organic solvents. Possess dispersing and deflocculating properties, coagulate albumins, and inhibit the crystallinization of slightly sol compds such as calcium carbonate and calcium sulfate. /Glassy sodium metaphosphate; Graham's salt/

Canonical SMILES

Chelating Agent

Sodium metaphosphate finds application in scientific research as a chelating agent. Due to its structure with multiple phosphate groups, it can form complexes with metal cations. This property is valuable in various research settings. For instance, a study published in MDPI investigated the use of sodium hexametaphosphate (a type of sodium metaphosphate with a longer chain) for separating scheelite (a calcium tungstate mineral) from calcite and fluorite during mineral processing []. The study found that sodium hexametaphosphate effectively binds to calcium ions in calcite and fluorite, preventing them from interacting with the collector used in the separation process. This improved the selectivity of the process for recovering scheelite [].

Buffering Agent

While less common than sodium trimetaphosphate, sodium metaphosphate can also function as a buffering agent in some scientific research applications. A buffering agent helps maintain a stable pH in a solution by resisting changes caused by the addition of acids or bases [].

Sodium metaphosphate is an inorganic compound with the chemical formula . It is characterized by its white crystalline appearance and is typically insoluble in water, although it can dissolve in mineral acids and certain salt solutions. Sodium metaphosphate is a high molecular weight sodium polyphosphate composed of long chains of metaphosphate units, which can vary in length depending on the synthesis method used . It has various applications across industries, particularly in food processing and as a chemical reagent.

This indicates that sodium metaphosphate can act as a source of phosphate ions in various chemical processes .

Sodium metaphosphate can be synthesized through several methods:

- Thermal Decomposition: Heating sodium dihydrogen phosphate at temperatures around 550 °C leads to the formation of sodium metaphosphate:

- Acid-Base Reactions: Mixing sodium chloride with phosphoric acid at elevated temperatures also yields sodium metaphosphate .

- Hydrolysis: The cyclic forms of sodium metaphosphate can hydrolyze to produce linear phosphates under certain conditions, such as in alkaline solutions .

Uniqueness of Sodium Metaphosphate:

- Sodium metaphosphate is unique due to its high molecular weight and specific structural arrangement that allows for distinct interactions and applications compared to its counterparts like sodium trimetaphosphate and sodium hexametaphosphate. Its insolubility in water also distinguishes it from many other sodium phosphates, making it suitable for specialized uses .

Studies involving sodium metaphosphate often focus on its interactions with other compounds. For instance, it has been shown to react with metal ions, forming stable complexes that can influence their bioavailability and toxicity. Additionally, its interaction with calcium and magnesium oxides demonstrates its role in modifying the solubility and reactivity of phosphate compounds in various environments .

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

UNII

Related CAS

Absorption Distribution and Excretion

Wikipedia

Drug Warnings

Use Classification

Cosmetics -> Buffering; Chelating

Methods of Manufacturing

Prepd by rapidly chilling molten sodium metaphosphate. /Glassy sodium metaphosphate; Graham's salt/

General Manufacturing Information

Metaphosphoric acid (HPO3), sodium salt (1:1): ACTIVE

SODIUM METAPHOSPHATE INHIBITED GROWTH OF E COLI.

(NaPO3)n where "n" may be 2 or more. Several different forms are known.

(NaPO3)n. The value of n ranges from 3 to 10 (cyclic molecules) or may be much larger number (polymer). The vitreous sodium phosphates having N2O/P2O5 mole ratios near unity are classified as sodium metaphosphates (Graham's salts). The average number of of phosphorus atoms per molecule in these glasses ranges from 25 to infinity.

The term sodium metaphosphate has also been extended to short-chain vitreous compositions, the molecules of which exhibit the polyphosphate formula Na(n+2)PnO(3n+1) with n as low as 4-5. These materials are more correctly called sodium pyrophosphates.

While sometimes called "sodium hexametaphosphate", it is a mixture of polymeric metaphosphates; not a hexamer. /Glassy sodium metaphosphate; Graham's salt/